
11-(4-Pentyl-1,2-dioxetan-3-YL)undec-9-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid is a chemical compound with the molecular formula C₁₈H₃₂O₄ It is characterized by the presence of a dioxetane ring, which is a four-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid typically involves the formation of the dioxetane ring through a series of organic reactions. One common method includes the reaction of an appropriate precursor with a peroxide under controlled conditions to form the dioxetane ring. The reaction conditions often require careful temperature control and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The dioxetane ring can be susceptible to oxidation, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dioxetane ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could result in alcohols or alkanes.
科学的研究の応用
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of dioxetane rings and their reactivity.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and other biological processes.
Industry: Used in the development of new materials and chemical processes, particularly those involving oxidation reactions.
作用機序
The mechanism by which 11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid exerts its effects involves the reactivity of the dioxetane ring. The ring can undergo cleavage to form reactive intermediates, which can then interact with other molecules. This reactivity is often harnessed in chemical and biological assays to study various processes.
類似化合物との比較
Similar Compounds
11-(3-Pentyloxiran-2-yl)undec-9-enoic acid: This compound also contains a reactive ring structure but differs in the type of ring and its reactivity.
9,15-Octadecadienoic acid, 12,13-dihydroxy-: Another compound with a similar carbon chain length but different functional groups.
Uniqueness
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid is unique due to its dioxetane ring, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications where controlled reactivity is desired.
特性
CAS番号 |
144335-16-0 |
|---|---|
分子式 |
C18H32O4 |
分子量 |
312.4 g/mol |
IUPAC名 |
11-(4-pentyldioxetan-3-yl)undec-9-enoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-10-13-16-17(22-21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20) |
InChIキー |
GCOVDDMCHVEXDR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1C(OO1)CC=CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


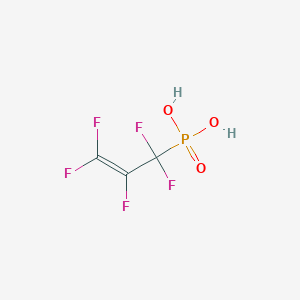

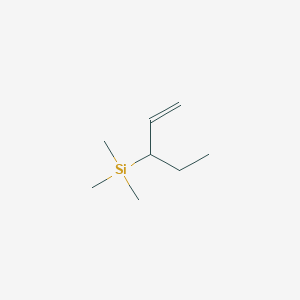
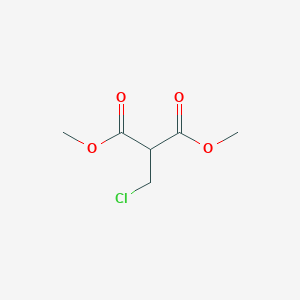
![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
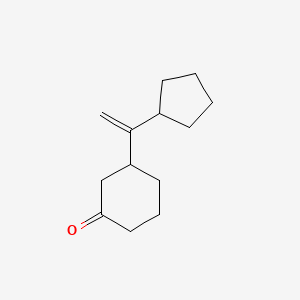
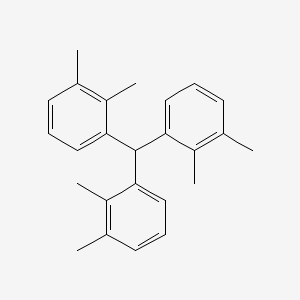
![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)

![Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B12553559.png)
![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)
![Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12553576.png)

